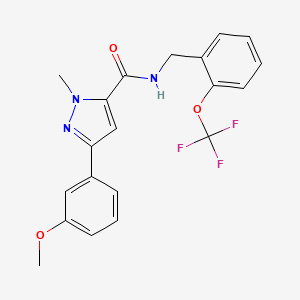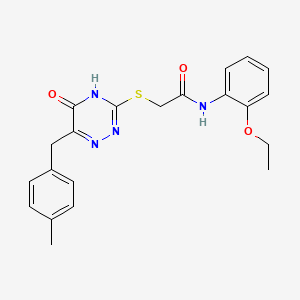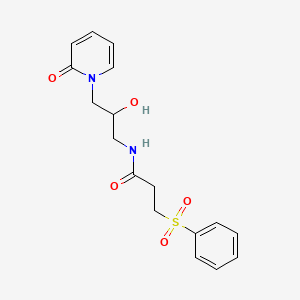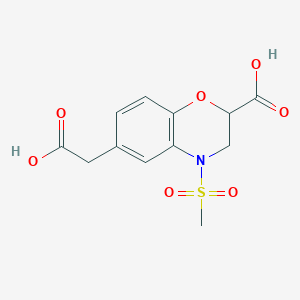
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine, also known as CMDS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been shown to have several biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and improving cognitive function. 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine in lab experiments is its potential use as a therapeutic agent in various diseases. 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine is also relatively easy to synthesize and can be purified using column chromatography. However, one limitation is that the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine, including further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models of various diseases. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine could be tested in combination with other therapeutic agents to determine if it has synergistic effects. Finally, more studies could be done to determine the safety and toxicity of 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine in humans.
Synthesemethoden
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine can be synthesized using a multi-step process involving the reaction of 3-chloro-4-methylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride, followed by the reaction with piperazine. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(3-Chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylbenzenesulfonyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c1-12-3-4-14(10-15(12)19)22-5-7-23(8-6-22)26(24,25)18-11-17(21)16(20)9-13(18)2/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDUTIKBOBIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)


![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)
